molecular formula C7H7ClO3S B155215 3-Methoxybenzenesulfonyl chloride CAS No. 10130-74-2

3-Methoxybenzenesulfonyl chloride

Cat. No.: B155215
CAS No.: 10130-74-2
M. Wt: 206.65 g/mol
InChI Key: JHJKSEKUZNJKGO-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonyl chloride (3-MBSC) is an important reagent used in organic synthesis. It is a colorless, crystalline solid that is soluble in organic solvents, such as chloroform, dichloromethane, and acetone. It is used in the synthesis of a variety of compounds, including peptides, antibiotics, and other compounds. It is also used in the preparation of pharmaceuticals, dyes, and other materials.

Scientific Research Applications

Versatile Sulfonating Agent

3-Methoxybenzenesulfonyl chloride, also known as p-Anisolesulfonyl Chloride, is primarily recognized as a versatile sulfonating agent. It is used in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions. This compound is available in solid form and is soluble in several solvents including acetone, acetonitrile, and ethanol. Due to its corrosive nature and lachrymatory effects, it should be handled with care in a fume hood and stored under anhydrous conditions at room temperature (Raheja & Johnson, 2001).

Synthesis of Aryl Chlorides

This compound is used in the synthesis of various aryl chlorides. For instance, in the presence of copper(I) or copper(II) chlorides, it reacts with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific aryl chlorides. This chemical reaction is significant in the synthesis of complex organic compounds (Smalius & Naidan, 2006).

Spectroscopic Studies and Molecular Structure Analysis

The compound has been a subject of interest in spectroscopic studies, particularly in understanding its molecular structure. Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative, have revealed insights into its molecular geometry, energy gap, and charge transfer interactions within the molecule. Such studies are crucial for understanding the chemical significance and applications of sulfonyl chloride derivatives in various fields, including medicinal chemistry (Nagarajan & Krishnakumar, 2018).

Application in Cyclodextrin Systems

The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been studied in mixed systems involving surfactants and cyclodextrin derivatives. These studies offer insights into the complexation and interaction dynamics between cyclodextrins and surfactants, which are important for various industrial and pharmaceutical applications (García‐Río, Méndez, Paleo & Sardina, 2007).

Synthesis of Dye Intermediates

This chemical is also used in the synthesis of dye intermediates containing sulfonamide as a linking group. It plays a critical role in the production of complex dyes used in various industries (Bo, 2007).

Enzyme Inhibition Studies

Additionally, this compound is utilized in the synthesis of compounds for enzyme inhibition studies. These studies are particularly relevant in the context of therapeutic research for diseases like Alzheimer’s (Virk et al., 2018).

Biochemical Analysis

Biochemical Properties

3-Methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds . It interacts with various enzymes, proteins, and biomolecules, primarily through sulfonylation reactions. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the biomolecules, such as amino groups on proteins or enzymes . This covalent modification can alter the activity, stability, and function of the target biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways . For example, it may impact cell signaling pathways by altering the phosphorylation status of key signaling proteins. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins . These changes can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules . This covalent modification can inhibit or activate enzymes, depending on the specific target and the nature of the modification. For instance, sulfonylation of an enzyme’s active site can lead to enzyme inhibition, while modification of regulatory proteins can alter gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal or no observable effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic balance . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, binding to transport proteins can facilitate the movement of this compound across cell membranes, while interactions with intracellular proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, sulfonylation of mitochondrial proteins can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Properties

IUPAC Name

3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKSEKUZNJKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372101
Record name 3-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-74-2
Record name 3-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

61.6 gm (0.5 mol) of m-anisidine were dissolved in 50 ml of glacial acetic acid, and the solution was admixed dropwise with 110 ml of concentrated aqueous hydrochloric acid. The mixture was cooled to 0° C. and diazotized with a solution of 38 gm (0.551 mol) of sodium nitrite in 75 ml of water. After stirring for 10-15 minutes, the reaction mixture was poured slowly to a mixture of 24 gm (0.14 mol) of copper (II) chloride, 5 gm of copper(I)chloride, 300 ml of a 30% solution of sulfur dioxide in glacial acetic acid and 450 ml of benzene, whereby a strong evolution of gas and an increase in the temperature up to 40° C. was observed. As soon as the reaction temperature dropped, the mixture was heated for 1 hour at 40° C. After cooling, the reaction mixture was diluted with 2.5 liters of ice water, filtered and the organic phase was separated. The organic phase was washed with water and sodium bicarbonate solution and evaporated.
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two
Name
copper(I)chloride
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
110 mL
Type
reactant
Reaction Step Four
Quantity
38 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.